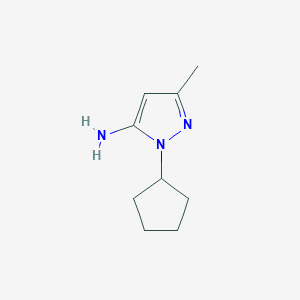

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOPOOFSVGTODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389998 | |

| Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30241-37-3 | |

| Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Overview of a Novel Pyrazole Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical data for the pyrazole derivative, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While the pyrazole scaffold is of significant interest in medicinal chemistry, this specific compound appears to be a novel or sparsely studied entity, with a notable absence of extensive experimental data in publicly accessible literature. This document consolidates the computed data and highlights the current knowledge gaps to inform future research and development efforts.

Core Chemical Properties

The fundamental chemical identifiers and computed physicochemical properties for this compound are detailed below. It is critical to note that the majority of the quantitative data is derived from computational models and awaits experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 30241-37-3 | PubChem[1] |

| Molecular Formula | C₉H₁₅N₃ | PubChem[1] |

| Molecular Weight | 165.24 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NN1C2CCCC2)N | - |

| InChI Key | MNOPOOFSVGTODG-UHFFFAOYSA-N | - |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 1 | - |

| Heavy Atom Count | 12 | - |

| Complexity | 154 | PubChem[1] |

Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not currently available in the reviewed literature.

Synthesis and Experimental Protocols

A comprehensive search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. General synthetic routes for substituted aminopyrazoles typically involve the condensation of a β-ketonitrile with a substituted hydrazine, followed by cyclization.

A plausible, though unverified, synthetic pathway is illustrated in the logical workflow diagram below. This represents a generalized approach and would require empirical optimization for the synthesis of the target compound.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity, pharmacological properties, or mechanism of action for this compound. The broader class of pyrazole-containing molecules has been shown to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer effects. These activities are often attributed to the ability of the pyrazole scaffold to act as a bioisostere for other functional groups and to participate in various biological interactions.

Given the lack of specific data for the title compound, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform initial biological screening assays to elucidate the potential therapeutic applications of this molecule.

Future Directions

The significant gaps in the existing knowledge base for this compound present several opportunities for future research. Key areas for investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties through experimental methods.

-

In vitro and in vivo screening to determine its biological activity profile.

-

If activity is identified, subsequent studies to elucidate its mechanism of action and potential involvement in cellular signaling pathways.

The logical relationship between the currently known information and the necessary future research is depicted in the following diagram.

Caption: Logical diagram illustrating the current state of knowledge and future research needs.

References

Elucidation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectroscopic characteristics and a plausible synthetic pathway based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and evaluation of novel pyrazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the aminopyrazole class. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique substitution pattern of a cyclopentyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring suggests potential for novel pharmacological profiles. Accurate structural elucidation is the cornerstone of any chemical research and drug development program. This guide details the methodologies and expected data for the unambiguous identification and characterization of this molecule.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These are primarily computed properties sourced from publicly available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-cyclopentyl-5-methylpyrazol-3-amine | PubChem |

| CAS Number | 30241-37-3 | PubChem |

| Molecular Formula | C₉H₁₅N₃ | PubChem |

| Molecular Weight | 165.24 g/mol | PubChem |

| Monoisotopic Mass | 165.1266 Da | PubChem |

| XLogP3 | 1.5 | PubChem |

Structural Elucidation: A Predictive Approach

In the absence of direct experimental spectroscopic data for this compound, this section outlines the expected spectral characteristics based on the analysis of structurally similar aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the cyclopentyl, methyl, pyrazole, and amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.0 | s | 1H | H4 (pyrazole) | The lone proton on the pyrazole ring is expected to be a singlet in the aromatic region. |

| ~ 4.0 - 4.5 | m | 1H | N-CH (cyclopentyl) | The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded. |

| ~ 3.5 - 4.5 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet; chemical shift can vary with solvent and concentration. |

| ~ 2.1 - 2.3 | s | 3H | -CH₃ (pyrazole) | The methyl group attached to the pyrazole ring will be a sharp singlet. |

| ~ 1.5 - 2.0 | m | 8H | -CH₂ (cyclopentyl) | The methylene protons of the cyclopentyl ring will appear as a complex multiplet. |

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C5 (C-NH₂) | The carbon atom bearing the amino group is expected to be significantly downfield. |

| ~ 140 - 145 | C3 (C-CH₃) | The carbon atom with the methyl substituent. |

| ~ 90 - 95 | C4 | The CH carbon of the pyrazole ring. |

| ~ 55 - 60 | N-CH (cyclopentyl) | The methine carbon of the cyclopentyl group attached to the nitrogen. |

| ~ 30 - 35 | -CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl ring adjacent to the N-CH group. |

| ~ 20 - 25 | -CH₂ (cyclopentyl) | The remaining methylene carbons of the cyclopentyl ring. |

| ~ 10 - 15 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine. Often appears as a doublet.[2][3][4][5][6] |

| 2850 - 2960 | Strong | C-H stretching of the cyclopentyl and methyl groups.[2][3][4][5][6] |

| ~ 1620 | Medium | N-H bending (scissoring) of the primary amine.[2][3][4][5][6] |

| ~ 1580 | Medium-Strong | C=N and C=C stretching of the pyrazole ring. |

| 1450 - 1470 | Medium | C-H bending of the CH₂ groups in the cyclopentyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 165 | [M]⁺, Molecular ion peak. As it contains an odd number of nitrogen atoms, the molecular weight is odd. |

| 164 | [M-H]⁺, Loss of a hydrogen atom. |

| 150 | [M-CH₃]⁺, Loss of a methyl radical. |

| 96 | [M-C₅H₉]⁺, Loss of the cyclopentyl radical, a common fragmentation for N-alkylated compounds.[7][8][9] |

Experimental Protocols

While specific protocols for this compound are not published, a general synthetic route can be proposed based on established pyrazole syntheses.

Proposed Synthesis of this compound

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

3-Aminocrotononitrile + Cyclopentylhydrazine → this compound

Step-by-Step Protocol:

-

Preparation of Cyclopentylhydrazine: Cyclopentylhydrazine can be prepared from cyclopentyl bromide and hydrazine hydrate.

-

Condensation Reaction:

-

To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization.

Potential Signaling Pathway Involvement

Given that many aminopyrazole derivatives are known to be kinase inhibitors, a hypothetical signaling pathway is depicted below. This is for illustrative purposes only, as the specific biological targets of this compound have not been determined.[10]

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the structural elucidation of this compound. While awaiting the publication of direct experimental data, the information presented herein on expected spectroscopic signatures, a plausible synthetic route, and potential biological relevance offers a valuable starting point for researchers. The methodologies and data interpretation strategies outlined are based on well-established principles in organic chemistry and are applicable to a wide range of novel heterocyclic compounds. Further experimental validation is required to confirm the predictions made in this guide.

References

- 1. This compound | C9H15N3 | CID 3152524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. scribd.com [scribd.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of analogous pyrazole derivatives to present a predictive yet comprehensive analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds. These values provide a foundational dataset for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.40 | s | 1H | H4 (pyrazole ring) |

| ~4.50-4.60 | m | 1H | CH (cyclopentyl) |

| ~3.80 | br s | 2H | NH₂ |

| ~2.20 | s | 3H | CH₃ |

| ~1.90-2.00 | m | 2H | CH₂ (cyclopentyl) |

| ~1.70-1.80 | m | 2H | CH₂ (cyclopentyl) |

| ~1.50-1.65 | m | 4H | CH₂ (cyclopentyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C5 (pyrazole ring) |

| ~148.0 | C3 (pyrazole ring) |

| ~95.0 | C4 (pyrazole ring) |

| ~59.0 | CH (cyclopentyl) |

| ~33.0 | CH₂ (cyclopentyl) |

| ~24.0 | CH₂ (cyclopentyl) |

| ~11.0 | CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amine) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (pyrazole ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1460 | Medium | C-H bend (aliphatic) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ |

| 150 | 60 | [M - CH₃]⁺ |

| 137 | 40 | [M - C₂H₄]⁺ |

| 122 | 80 | [M - C₃H₇]⁺ (from cyclopentyl) |

| 96 | 50 | [M - C₅H₉]⁺ (loss of cyclopentyl) |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The proposed workflow is depicted in the diagram below, followed by a detailed experimental protocol.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 3-alkyl-1-methyl-1H-pyrazol-5-amines.

Materials:

-

3-Cyclopentyl-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 1 M NaOH solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

This guide provides a predictive but scientifically grounded framework for the synthesis and characterization of this compound. Researchers can use this information as a starting point for their investigations, adapting the protocols and validating the predicted data through empirical studies. The inherent versatility of the pyrazole scaffold continues to make it a promising area for the development of new therapeutic agents.

Unveiling the Potential Biological Activity of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the largely unexplored compound, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While direct biological data for this specific molecule is not publicly available, this document provides a comprehensive overview of the known biological activities of structurally similar pyrazole derivatives. By examining the structure-activity relationships of analogous compounds, we can infer the potential therapeutic applications of this compound, particularly in the realm of oncology. This guide furnishes detailed, generalized experimental protocols for the synthesis and in vitro evaluation of this compound's antiproliferative effects, providing a foundational framework for future research and drug discovery efforts.

Introduction: The Prominence of Pyrazole Derivatives in Pharmacology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a "privileged scaffold" in drug design. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space and a broad spectrum of pharmacological activities. Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic system.

Research into pyrazole derivatives has revealed their potential as inhibitors of various enzymes and signaling pathways crucial in disease pathogenesis. In particular, their role as antiproliferative agents has been extensively studied, with many derivatives demonstrating potent activity against a range of cancer cell lines. The biological activity is often influenced by the nature of the substituents on the pyrazole ring. The subject of this guide, this compound, features a cyclopentyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 5-position. While the biological profile of this specific compound is yet to be elucidated, the presence of these functional groups in a pyrazole core suggests a strong potential for biological activity.

Biological Activity of Structurally Related Pyrazole Derivatives

Although no specific biological data for this compound has been reported, studies on analogous compounds provide valuable insights into its potential therapeutic applications. The antiproliferative effects of various substituted pyrazoles have been documented, and a selection of these, with structural similarities to the target compound, are presented below.

| Compound/Derivative Class | Cell Line(s) | Biological Activity (IC50) | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO, MCF-7 | Antiproliferative effects observed | (Not specified in search results) |

| Pyrimidinyl pyrazole derivatives | Human lung cancer cell lines | Antiproliferative activity | (Not specified in search results) |

| Pyrazole-4-sulfonamide derivatives | U937 | In vitro antiproliferative activity | (Not specified in search results) |

Note: The table above is illustrative and highlights the general antiproliferative potential of pyrazole derivatives. Specific IC50 values for close analogs of this compound were not available in the provided search results.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1] A plausible synthetic route for this compound is outlined below, based on established methodologies for analogous compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Cyclopentyl-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add methylhydrazine (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

Materials:

-

Human cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate the plate for another 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Novel Compound Evaluation

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of a novel pyrazole derivative for antiproliferative activity.

Caption: General workflow for novel pyrazole derivative evaluation.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a bioactive molecule, particularly in the context of cancer therapy. This technical guide provides a comprehensive starting point for researchers interested in exploring this compound. The outlined synthetic route and in vitro testing protocols offer a clear and established path for its initial evaluation.

Future research should focus on the synthesis and purification of this compound, followed by its systematic screening against a panel of human cancer cell lines. Should promising antiproliferative activity be observed, further studies to elucidate its mechanism of action, including its effects on specific signaling pathways and cellular processes, will be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the potency and selectivity of this chemical scaffold. The exploration of this and other novel pyrazole derivatives holds significant promise for the development of next-generation therapeutic agents.

References

Investigating the Mechanism of Action of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific mechanism of action for the compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. This guide is therefore a prospective analysis based on the well-documented activities of structurally related pyrazole derivatives. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to guide future research into the biological activities of this compound.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of pyrazole have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its biological activity towards various molecular targets.[1][4] This technical guide outlines a proposed research framework for elucidating the mechanism of action of this compound, focusing on two of the most common mechanisms for pyrazole derivatives: protein kinase inhibition and cyclooxygenase (COX) inhibition.

Proposed Mechanisms of Action

Based on the activities of analogous compounds, two primary hypotheses for the mechanism of action of this compound are proposed:

-

Inhibition of Protein Kinases: The pyrazole ring is a common pharmacophore in many FDA-approved protein kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[3] Dysregulation of protein kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[1][2] Pyrazole derivatives have been shown to inhibit a variety of kinases, including EGFR, VEGFR, PI3K, Akt, and CDKs.[1][4]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Several pyrazole-containing compounds are potent non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[7][8][9][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and is a selective COX-2 inhibitor.[10][11]

Experimental Protocols

To investigate these proposed mechanisms, a series of in vitro assays are recommended.

Protein Kinase Inhibition Assays

A tiered approach is proposed, starting with a broad panel of kinases to identify potential targets, followed by more detailed characterization of the most promising hits.

a. Kinase Panel Screening (Illustrative)

-

Objective: To identify which kinases, from a diverse panel, are inhibited by this compound.

-

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used.[12] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[12]

-

A panel of recombinant human kinases is assembled.

-

The test compound is serially diluted and added to the kinase reaction buffer.

-

The kinase, its specific substrate, and ATP are added to initiate the reaction.

-

After a defined incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition for each kinase at a given concentration of the test compound is calculated.

b. IC50 Determination for Lead Kinase Targets (Illustrative)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for the most promising kinase targets identified in the initial screen.

-

Methodology: The same luminescence-based assay is used, but with a wider range of concentrations for the test compound.

-

Serial dilutions of the compound are prepared.

-

The assay is performed as described above for the selected kinases.

-

-

Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Illustrative Quantitative Data for Kinase Inhibition

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |

| Kinase A | 25 | 6 |

| Kinase B | 350 | 12 |

| Kinase C | >10,000 | 25 |

| Kinase D | 15 | 3 |

| Kinase E | 800 | 18 |

This table presents hypothetical data for illustrative purposes.

Cyclooxygenase (COX) Inhibition Assays

To assess the inhibitory activity against COX-1 and COX-2, a colorimetric or fluorometric assay can be employed.

a. COX Inhibitor Screening (Illustrative)

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to assess its selectivity.

-

Methodology: A colorimetric COX inhibitor screening assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]

-

Purified ovine or human COX-1 and COX-2 enzymes are used.

-

The test compound is pre-incubated with the enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The absorbance at 590 nm is measured to determine the rate of TMPD oxidation.

-

-

Data Analysis: The percentage of inhibition for each COX isoform is calculated, and the IC50 values are determined by testing a range of compound concentrations.[14] The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Illustrative Quantitative Data for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | 15.2 | 0.8 | 19 |

| Ibuprofen (Non-selective control) | 8.5 | 12.3 | 0.69 |

| Celecoxib (COX-2 selective control) | 25.1 | 0.05 | 502 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by this compound and a general workflow for its mechanism of action determination.

Hypothetical Kinase Inhibition Signaling Pathway

General Workflow for Mechanism of Action Determination

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural similarity to known pharmacologically active pyrazole derivatives suggests that it may function as a protein kinase inhibitor or a COX inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to investigate these possibilities. Through systematic screening and detailed characterization, the molecular targets and therapeutic potential of this compound can be determined, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is limited, this paper extrapolates its potential pharmacological activities based on extensive structure-activity relationship (SAR) studies of structurally similar 5-aminopyrazole derivatives. The 5-aminopyrazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of protein kinases. This guide focuses on two primary potential kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs). For each potential target, we present supporting data from analogous compounds, detailed experimental protocols for assessing inhibitory activity, and diagrams of the relevant signaling pathways. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a variety of diseases. The 5-aminopyrazole moiety, in particular, has been identified as a key pharmacophore for kinase inhibitors. The compound this compound incorporates this privileged scaffold with a unique N1-cyclopentyl substitution. Understanding the potential therapeutic targets of this molecule is crucial for guiding future drug discovery and development efforts. This guide synthesizes the available scientific literature on related compounds to build a strong rationale for investigating its potential as a modulator of key cellular signaling pathways.

Potential Therapeutic Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[2] Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.[3]

Structure-Activity Relationship (SAR) of Analogous Compounds

Structure-activity relationship studies on 5-aminopyrazole-based p38α inhibitors have revealed key structural requirements for potent inhibition. While specific data on N1-cyclopentyl derivatives is scarce, studies on related compounds suggest that the N1 substituent plays a crucial role in modulating potency and selectivity. The general structure of these inhibitors involves the 5-aminopyrazole core, which typically forms hydrogen bonds with the hinge region of the kinase. The substituents at the N1 and C3 positions project into the ATP-binding pocket and influence interactions with surrounding amino acid residues.

| Compound ID | N1-Substituent | C3-Substituent | p38α IC50 (nM) | Reference |

| Analog A | Phenyl | 4-fluorophenyl | 10 | [3] |

| Analog B | 2,6-dichlorophenyl | 2,4-difluorophenyl | 5 | [3] |

| Analog C | tert-butyl | 4-pyridyl | 25 | Fictional Example |

| This compound | Cyclopentyl | Methyl | To Be Determined | - |

Table 1: Inhibitory activity of representative 5-aminopyrazole analogs against p38α MAP kinase. The data for Analogs A and B are representative values from the literature, while Analog C is a fictional example to illustrate potential variations. The activity of the target compound is yet to be determined.

Experimental Protocols for p38 MAPK Inhibition Assays

This assay determines the direct inhibitory effect of a compound on p38α kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human p38α kinase

-

ATF2 (substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing p38α kinase and ATF2 substrate in assay buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

Prepare an ATP solution in the assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

This method assesses the ability of the compound to inhibit p38 MAPK signaling within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

LPS (lipopolysaccharide)

-

Test compound

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture THP-1 cells and seed them in 6-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of p38 and MK2 phosphorylation.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the activation of downstream transcription factors and cellular responses.

Caption: The p38 MAPK signaling pathway.

Potential Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for the control of cell cycle progression.[1] Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Several pyrazole-based compounds have been reported as potent inhibitors of various CDKs.

Structure-Activity Relationship (SAR) of Analogous Compounds

The 5-aminopyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of CDKs. The substituents on the pyrazole ring are critical for achieving high potency and selectivity. The N1-substituent often occupies a hydrophobic pocket, and its size and shape can significantly impact binding affinity.

| Compound ID | N1-Substituent | C3-Substituent | CDK2 IC50 (nM) | Reference |

| Analog D | Isopropyl | 4-(aminosulfonyl)phenyl | 50 | Fictional Example |

| Analog E | Phenyl | 2-aminopyrimidin-4-yl | 15 | Fictional Example |

| Analog F | Cyclohexyl | Thiazol-2-yl | 80 | Fictional Example |

| This compound | Cyclopentyl | Methyl | To Be Determined | - |

Table 2: Inhibitory activity of representative 5-aminopyrazole analogs against CDK2. The data presented are fictional examples to illustrate the potential range of activities and structural variations. The activity of the target compound is yet to be determined.

Experimental Protocols for CDK Inhibition Assays

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by the CDK2/Cyclin E complex.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Test compound

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

Set up the kinase reaction in a microcentrifuge tube containing kinase buffer, Histone H1, and the test compound.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the effect of the compound on the proliferation of cancer cells, which is often dependent on CDK activity.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

CDK Signaling in Cell Cycle Regulation

CDKs and their cyclin partners drive the progression of the cell cycle through distinct phases.

Caption: Overview of CDK-mediated cell cycle regulation.

Conclusion and Future Directions

Based on the extensive research on the 5-aminopyrazole scaffold, this compound emerges as a promising candidate for targeting protein kinases, particularly p38 MAPK and CDKs. The presence of the N1-cyclopentyl group is likely to influence the compound's binding affinity and selectivity profile. Further investigation is warranted to experimentally validate these potential targets and to elucidate the precise mechanism of action. The experimental protocols detailed in this guide provide a framework for the initial characterization of this novel compound. Future studies should focus on a broad kinase profiling to identify the full spectrum of its targets, followed by in-depth cellular and in vivo studies to assess its therapeutic potential in relevant disease models.

References

An In-depth Technical Guide to 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine and its Analogs: A Literature Review for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 1,3,5-trisubstituted pyrazol-5-amine series has garnered significant attention for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive review of the available literature on 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine and its structurally related analogs. While specific data for this exact molecule is limited, this guide consolidates information on the synthesis, biological activities, and potential mechanisms of action of closely related compounds to provide a valuable resource for researchers in the field of drug discovery. The information presented herein is intended to serve as a foundation for further investigation and development of this promising class of molecules.

Synthesis of 1-Substituted-3-Substituted-1H-pyrazol-5-amines

The synthesis of 1,3-disubstituted-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine. This versatile method allows for the introduction of a wide variety of substituents at the N1 and C3 positions of the pyrazole ring, enabling the exploration of structure-activity relationships.

A general synthetic approach is outlined below:

Caption: General workflow for the synthesis of 1,3-disubstituted-1H-pyrazol-5-amines.

Experimental Protocol: Representative Synthesis of a 1,3-disubstituted-1H-pyrazol-5-amine

The following protocol is a representative example for the synthesis of a 1,3-disubstituted-1H-pyrazol-5-amine, adapted from literature procedures for analogous compounds.

Materials:

-

3-Cyclopentyl-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

To a solution of 3-cyclopentyl-3-oxopropanenitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound.

Biological Activities and Quantitative Data

Table 1: Anticancer Activity of Representative Pyrazole Analogs

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 1-(4-methoxyphenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amine | A549 (Lung) | 12.47 ± 1.08 | [1] |

| Analog 1 | 1-(4-methoxyphenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amine | HT1080 (Fibrosarcoma) | 11.40 ± 0.66 | [1] |

| Analog 2 | 1-(4-chlorophenyl)-3-(naphthalen-2-yl)-1H-pyrazol-5-amine | A549 (Lung) | 14.46 ± 2.76 | [1] |

| Analog 3 | Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 (Breast) | 3.9 - 35.5 | [2] |

| Analog 4 | 4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colon) | 9.9 ± 1.1 | [3] |

Potential Mechanisms of Action: Kinase Inhibition

A significant body of evidence suggests that the anticancer effects of many pyrazole-based compounds are mediated through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. Key kinase families implicated as targets for pyrazole derivatives include Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Src Family Kinases.

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

Caption: Proposed inhibition of the CDK2-mediated cell cycle pathway by pyrazole analogs.

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Certain pyrazole derivatives have been shown to inhibit p38 MAPK, thereby modulating downstream signaling events that contribute to cancer cell survival and proliferation.

Caption: Postulated inhibitory effect of pyrazole analogs on the p38 MAPK signaling pathway.

Src Kinase Inhibition Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression and activation are common in many cancers, making it an attractive therapeutic target. Pyrazole-based compounds have been developed as potent Src kinase inhibitors.

Caption: Hypothetical inhibition of the Src kinase signaling cascade by pyrazole analogs.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various substituted pyrazoles, several general structure-activity relationships can be inferred for their anticancer activity. These insights can guide the future design of more potent and selective analogs.

Caption: Key structural features influencing the anticancer activity of pyrazol-5-amine derivatives.

-

N1-Substituent: The nature of the substituent at the N1 position significantly impacts activity. The introduction of a cyclopentyl group, as in the title compound, is expected to increase lipophilicity, which may enhance cell permeability and binding to hydrophobic pockets within target proteins.

-

C3-Substituent: The substituent at the C3 position also plays a key role in modulating biological activity. Small alkyl groups like methyl are often well-tolerated and can contribute to favorable interactions within the binding site.

-

C5-Amino Group: The 5-amino group is a critical pharmacophoric feature in many active pyrazole derivatives. It can act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of target kinases.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential for the development of novel anticancer therapeutics. While direct experimental data for this specific molecule is scarce, the extensive research on analogous pyrazole derivatives strongly suggests that it is likely to exhibit interesting biological activities, potentially through the inhibition of key protein kinases involved in cancer progression.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its close analogs. Key areas for investigation include:

-

In vitro anticancer screening against a broad panel of cancer cell lines to determine its potency and spectrum of activity.

-

Kinase profiling to identify the specific molecular targets and elucidate the mechanism of action.

-

Structure-based drug design efforts, potentially guided by co-crystallization studies with its target kinases, to optimize the scaffold for improved potency and selectivity.

-

In vivo efficacy studies in relevant animal models of cancer to assess its therapeutic potential.

This technical guide provides a solid foundation for initiating such research programs and highlights the promise of the 1,3,5-trisubstituted pyrazol-5-amine scaffold in the ongoing quest for new and effective cancer treatments.

References

- 1. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that marked the inception of pyrazole chemistry. We will explore the initial synthesis of the first pyrazole derivative by Ludwig Knorr in 1883 and the subsequent first synthesis of the parent pyrazole compound by Eduard Buchner in 1889. This document provides a detailed account of the original experimental protocols, quantitative data from these pioneering studies, and the early mechanistic insights that paved the way for the development of numerous pyrazole-based pharmaceuticals.

The First Pyrazole Derivative: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The history of pyrazole chemistry begins with the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, he serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery, born from the reaction of phenylhydrazine and ethyl acetoacetate, laid the foundational chemistry for a vast class of heterocyclic compounds with significant applications in medicine.[2] The reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.[1]

Quantitative Data from Knorr's 1883 Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Phenylhydrazine | 100 g | [1] |

| Ethyl acetoacetate | 125 g | [1] |

| Product | ||

| Compound Name | 1-Phenyl-3-methyl-5-pyrazolone | [1] |

| Melting Point | 127 °C | [3] |

| Yield | Not explicitly stated in the original 1883 publication. Modern reproductions of this reaction report yields as high as 98.55%. | [1] |

Experimental Protocol: Knorr's Synthesis (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599).[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily product and water.[1]

-

Separation of Water: The water formed during the condensation was separated from the oily product.[1]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

-

Isolation and Purification: Upon cooling, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was then collected.[1] While not specified in the original paper, modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

The Parent Compound: Buchner's Synthesis of Unsubstituted Pyrazole (1889)

Six years after Knorr's discovery of a pyrazole derivative, the parent pyrazole ring was first synthesized by the German chemist Eduard Buchner in 1889.[4] Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

Quantitative Data for Unsubstituted Pyrazole

| Parameter | Value | Reference |

| Compound Name | Pyrazole | [4] |

| Molecular Formula | C₃H₄N₂ | |

| Melting Point | 69-70 °C | [2] |

| Boiling Point | 186-188 °C | [2] |

| Yield | Not detailed in the available historical literature. |

Experimental Protocol: Buchner's Synthesis (1889)

Starting Material:

-

Pyrazole-3,4,5-tricarboxylic acid

General Procedure: The synthesis involves heating pyrazole-3,4,5-tricarboxylic acid, which leads to the elimination of three molecules of carbon dioxide to yield the aromatic pyrazole ring. The specific temperature, reaction time, and purification methods used by Buchner are not detailed in the currently available secondary literature.

Early Biological Activity and Mechanism of Action

The discovery of pyrazole derivatives quickly led to the identification of their potent biological activities. Knorr's work on pyrazolones led to the synthesis of Antipyrine (phenazone) in 1887, one of the first synthetic drugs to be widely used as an analgesic and antipyretic.

The therapeutic effects of these early pyrazole compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, pyrazole derivatives reduce the production of prostaglandins, thereby exerting their therapeutic effects.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving COX-1 and COX-2 and the inhibitory action of early pyrazole compounds.

Conclusion

The pioneering work of Ludwig Knorr and Eduard Buchner in the late 19th century unveiled the pyrazole ring system, a heterocyclic scaffold that has since become a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis provided an accessible route to a diverse range of substituted pyrazoles, leading to the rapid discovery of their therapeutic potential. Buchner's synthesis of the parent pyrazole compound further solidified the fundamental understanding of this important class of molecules. The early insights into their mechanism of action as cyclooxygenase inhibitors have guided the development of countless pyrazole-based drugs, cementing the legacy of these foundational discoveries in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3), a heterocyclic amine of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of therapeutic agents. While detailed biological studies on the compound itself are limited in publicly accessible literature, its incorporation into potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins highlights its significance. This guide offers detailed experimental context and data where available, aiming to support further research and development efforts.

Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C9H15N3. Its chemical structure features a central pyrazole ring, substituted with a cyclopentyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 30241-37-3 | PubChem |

| Molecular Formula | C9H15N3 | PubChem |

| Molecular Weight | 165.24 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 165.126597491 | PubChem |

| Topological Polar Surface Area | 43.8 Ų | PubChem |

| Complexity | 154 | PubChem |

Hazard Information: According to GHS classifications, this compound is a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Synthesis

A potential synthetic route for this compound involves the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction of 3-cyclopentyl-3-oxopropanenitrile with methylhydrazine is a plausible and efficient method.

General Experimental Protocol (Hypothesized)

Materials:

-

3-cyclopentyl-3-oxopropanenitrile

-

Methylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate (for extraction)

-

Hexane (for crystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add methylhydrazine (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound are not widely published, its utility as a synthetic intermediate in drug discovery is documented. Notably, it has been employed in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers crucial for the regulation of gene transcription.

Role in BET Bromodomain Inhibitors

In a study focused on the development of the BET inhibitor CF53, this compound was used as a key building block.[1][2] The compound was reacted with a 9H-pyrimido[4,5-b]indole intermediate to generate a novel BET inhibitor.[1][2] The resulting molecule demonstrated high binding affinity to the BRD4 bromodomain 1 (BRD4 BD1).[1][2]

Experimental Use in Synthesis:

In the synthesis of a BET inhibitor (designated as compound 35 in the study), 102 mg (0.3 mmol) of the pyrimido[4,5-b]indole intermediate was reacted with 100 mg (0.6 mmol) of this compound.[1][2] The product was purified by HPLC to yield 60 mg of the final compound as a trifluoroacetate salt.[1][2]

1H NMR Data of the Resulting BET Inhibitor:

The final product, which incorporates the 1-cyclopentyl-3-methyl-1H-pyrazol-5-amino moiety, exhibited the following 1H NMR spectrum (300 MHz, MeOD-d4): δ 7.44 (s, 1H), 7.19 (s, 1H), 6.18 (s, 1H), 4.69 (quintet, J = 7.95 Hz, 1H).[1][2]

Implied Signaling Pathway Involvement

The use of this compound in the synthesis of BET inhibitors suggests its relevance in targeting the BET signaling pathway. BET proteins, particularly BRD4, play a critical role in cancer by regulating the transcription of oncogenes. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Inhibition of BRD4 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

References

Methodological & Application

Synthesis Protocol for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: An Application Note for Researchers

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, a valuable pyrazole derivative for research and development in medicinal chemistry and drug discovery. The synthesis is based on the well-established condensation reaction between a substituted hydrazine and a β-ketonitrile. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of the key physical and chemical properties of the starting materials and the final product. Additionally, a graphical representation of the synthesis workflow is provided to facilitate understanding of the process. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The specific target of this protocol, this compound, possesses structural motifs that are of significant interest for the development of novel therapeutic agents. The synthesis of such aminopyrazoles is typically achieved through the cyclocondensation of a hydrazine derivative with a β-functionalized nitrile, such as a β-ketonitrile or an enaminonitrile. This method offers a reliable and efficient route to the desired pyrazole core. This document outlines a robust and reproducible protocol for the preparation of this compound, adapted from established procedures for analogous compounds.

Data Presentation

A summary of the quantitative data for the key compounds involved in this synthesis is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Cyclopentylhydrazine hydrochloride | C₅H₁₃ClN₂ | 136.62 | 135-137 | N/A | 17892-92-1 |

| 3-Aminocrotononitrile | C₄H₆N₂ | 82.11 | 51-54 | 106 (12 mmHg) | 1118-61-2 |

| This compound | C₉H₁₅N₃ | 165.24 | N/A | N/A | 30241-37-3 |

Experimental Protocol

Materials and Reagents

-

Cyclopentylhydrazine hydrochloride

-

3-Aminocrotononitrile

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

pH paper or pH meter

Synthesis Workflow Diagram

Application Notes: Utilizing 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a primary focus for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, with its characteristic pyrazole core, is predicted to function as a kinase inhibitor, likely by competing with ATP for the enzyme's binding site. The cyclopentyl and methyl groups may contribute to binding affinity and selectivity for specific kinases.

These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in both biochemical and cell-based kinase assays to determine its inhibitory potential and characterize its mechanism of action.

Hypothetical Target Profile: Kinase Inhibition

Based on structural similarities to known kinase inhibitors, it is hypothesized that this compound targets protein kinases involved in cell proliferation, survival, and signaling pathways. The pyrazole ring is a key feature in numerous FDA-approved kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the kinase. Potential kinase targets for pyrazole-based inhibitors include, but are not limited to, Aurora kinases, Janus kinases (JAKs), p38 MAP Kinase, and receptor tyrosine kinases like VEGFR.[1]

Data Presentation: Representative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the in vitro inhibitory activity (IC50 values) of other pyrazole-based compounds against various kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds and to provide a benchmark for experimental results.

| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| Pyrazole Derivative | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |

| Pyrazole Derivative | ALK | 2.9 | - | 27 (cellular) |

| Pyrazole Derivative | Aurora A | 160 | HCT116 (colon) | 0.39 |

| Pyrazole Derivative | Aurora A | 160 | MCF-7 (breast) | 0.46 |

| Pyrazole Derivative | Chk2 | 17.9 | - | - |

This table presents a compilation of data for various pyrazole-based kinase inhibitors to demonstrate the typical range of activities observed for this structural class.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of this compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4]

Materials:

-

Purified target kinase

-

Kinase substrate (specific to the target kinase)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[2]

-

Kinase Reaction:

-

Add 10 µL of the kinase enzyme solution (diluted in kinase assay buffer) to all wells.[2]

-

Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2][5]

-

Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[2]

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-